Hydroxy Bupropion
Overview
Description
It is formed from bupropion by the liver enzyme CYP2B6 during first-pass metabolism . Hydroxy Bupropion is present in plasma at concentrations significantly higher than bupropion itself, indicating extensive conversion in humans . This compound plays a crucial role in the pharmacological effects of bupropion, which can be considered a prodrug to this compound .
Mechanism of Action
Target of Action
Hydroxybupropion, the major active metabolite of the antidepressant and smoking cessation drug bupropion , primarily targets the norepinephrine transporter (NET) and the dopamine transporter (DAT) . It also acts as a non-competitive antagonist of nicotinic acetylcholine receptors .
Mode of Action
Hydroxybupropion exerts its pharmacological effects by weakly inhibiting the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft . This prolongs their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters . As a non-competitive antagonist of nicotinic acetylcholine receptors, it is even more potent than bupropion .
Biochemical Pathways
Hydroxybupropion is formed from bupropion by the liver enzyme CYP2B6 during first-pass metabolism . In vitro data suggest the existence of alternative hydroxylation pathways mediated by the highly polymorphic enzyme CYP2C19 .
Pharmacokinetics
Bupropion is extensively and rapidly absorbed in the gastrointestinal tract but experiences extensive first-pass metabolism rendering its systemic bioavailability limited . With oral bupropion treatment, hydroxybupropion is present in plasma at area under the curve concentrations that are as many as 16–20 times greater than those of bupropion itself . This demonstrates extensive conversion of bupropion into hydroxybupropion in humans .
Result of Action
The clinical and behavioral effects of bupropion arise from actions at nAChR as well as DA and NE transporters . Hydroxybupropion, being the most potent of the metabolites, is likely to play a very important role in the effects of oral bupropion .
Action Environment
The efficacy of bupropion may be influenced by the patient’s metabolic status. For instance, a patient with CYP2C19 rapid metabolizer status may experience reduced bupropion efficacy due to alternative hydroxylation pathways mediated by CYP2C19 . Therefore, therapeutic drug monitoring in combination with pharmacogenetics diagnostics can be beneficial for a personalized treatment approach .
Biochemical Analysis
Biochemical Properties
Hydroxy Bupropion interacts with various enzymes and proteins in the body. It is similar in its potency as a norepinephrine reuptake inhibitor, but is substantially weaker as a dopamine reuptake inhibitor . Like bupropion, this compound is also a non-competitive antagonist of nACh receptors, such as α4β2 and α3β4, but is even more potent in comparison .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the reuptake of norepinephrine and dopamine, thereby prolonging their duration of action within the neuronal synapse .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It weakly inhibits the enzymes involved in the uptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, therefore prolonging their duration of action within the neuronal synapse .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, unbound concentration ratios of this compound decrease over time, providing evidence regarding the operation of carrier-mediated transport and/or within-brain metabolism of bupropion .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, bupropion has been shown to attenuate nicotine-induced unconditioned behaviors, to share or enhance discriminative stimulus properties of nicotine and to have a complex effect on nicotine self-administration .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is formed from bupropion by the liver enzyme CYP2B6 during first-pass metabolism . In vitro data suggest the existence of alternative hydroxylation pathways mediated by the highly polymorphic enzyme CYP2C19 .
Transport and Distribution
This compound is extensively and rapidly absorbed in the gastrointestinal tract but experiences extensive first-pass metabolism rendering its systemic bioavailability limited . Its distribution half-life is between 3–4 hours and exhibits moderate human plasma protein binding (between 82 and 88%) with the parent compound and this compound displaying the highest affinity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydroxy Bupropion is synthesized through the hydroxylation of bupropion on the tert-butyl group, which then cyclizes to form an acetal . The stereoselective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to separate and quantify enantiomers of bupropion and its metabolites, including this compound . The process involves liquid-liquid extraction from human plasma, followed by separation on a cellulose column using a methanol: acetonitrile: ammonium bicarbonate: ammonium hydroxide gradient elution .
Industrial Production Methods: Industrial production of this compound involves the use of standard stock solutions of R-bupropion, S-bupropion, (2R,3R)-4-hydroxybupropion, and (2S,3S)-4-hydroxybupropion . These solutions are prepared in methanol and separated using high-performance liquid chromatography (HPLC) with mass spectrometry detection .
Chemical Reactions Analysis
Types of Reactions: Hydroxy Bupropion undergoes various chemical reactions, including oxidation, reduction, and substitution . The compound is formed via the hydroxylation of bupropion, which is an oxidation reaction mediated by the enzyme CYP2B6 .
Common Reagents and Conditions: The hydroxylation reaction requires the presence of the enzyme CYP2B6 and occurs during the first-pass metabolism in the liver . The stereoselective LC-MS/MS method uses methanol, acetonitrile, ammonium bicarbonate, and ammonium hydroxide as reagents for the separation and quantification of this compound .
Major Products Formed: The major product formed from the hydroxylation of bupropion is this compound . Other metabolites include threohydrobupropion and erythrohydrobupropion .
Scientific Research Applications
Hydroxy Bupropion has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a reference standard in LC/MS or GC/MS applications for clinical toxicology, forensic analysis, urine drug testing, and pharmaceutical research . The compound is also studied for its pharmacokinetics and pharmacogenomics, particularly in relation to its role as an active metabolite of bupropion .
Properties
IUPAC Name |
2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOBKSKAZMVBHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431622 | |
Record name | 2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
357399-43-0 | |
Record name | 2-(3-Chlorophenyl)-3,5,5-trimethyl-2-morpholinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90431622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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